2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021211-26-6
VCID: VC8432863
InChI: InChI=1S/C21H17ClN4O2S/c1-28-17-8-6-16(7-9-17)24-20(27)13-29-21-19-12-18(25-26(19)11-10-23-21)14-2-4-15(22)5-3-14/h2-12H,13H2,1H3,(H,24,27)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Molecular Formula: C21H17ClN4O2S
Molecular Weight: 424.9 g/mol

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

CAS No.: 1021211-26-6

Cat. No.: VC8432863

Molecular Formula: C21H17ClN4O2S

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide - 1021211-26-6

Specification

CAS No. 1021211-26-6
Molecular Formula C21H17ClN4O2S
Molecular Weight 424.9 g/mol
IUPAC Name 2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C21H17ClN4O2S/c1-28-17-8-6-16(7-9-17)24-20(27)13-29-21-19-12-18(25-26(19)11-10-23-21)14-2-4-15(22)5-3-14/h2-12H,13H2,1H3,(H,24,27)
Standard InChI Key XEKPBHOZJFPQQY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl

Introduction

Overview of the Compound

Chemical Name:
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

This compound belongs to a class of heterocyclic compounds containing pyrazolo[1,5-a]pyrazine as the core structure. The presence of functional groups like the 4-chlorophenyl, sulfanyl linkage, and 4-methoxyphenyl acetamide suggests potential biological activity.

Key Components:

  • Pyrazolo[1,5-a]pyrazine Core:
    A fused heterocyclic system known for its pharmacological relevance in drug design.

  • 4-Chlorophenyl Substituent:
    Contributes to hydrophobic interactions in biological systems and may enhance binding affinity to target proteins.

  • Sulfanyl Linkage (-S-):
    Acts as a flexible connector between the pyrazolo[1,5-a]pyrazine core and the acetamide group.

  • N-(4-Methoxyphenyl)acetamide:
    A functional group often associated with anti-inflammatory or analgesic properties.

Pharmacological Relevance:

Based on similar compounds in literature:

  • Anticancer Activity: Pyrazolo-based compounds are often evaluated for their ability to inhibit cancer cell proliferation by targeting kinases or inducing apoptosis.

  • Anti-inflammatory Properties: The presence of acetamide derivatives is indicative of potential COX inhibition.

  • Antimicrobial Activity: Heterocyclic compounds with sulfur linkages have shown promise in combating bacterial and fungal infections.

Molecular Docking Studies:

The compound’s structure suggests it could interact with enzymes or receptors through hydrogen bonding (via the acetamide group) and hydrophobic interactions (via the chlorophenyl moiety).

Synthesis:

The compound can be synthesized through multi-step organic reactions:

  • Formation of the pyrazolo[1,5-a]pyrazine core.

  • Introduction of the chlorophenyl group via electrophilic substitution.

  • Coupling with sulfanyl reagents to attach the acetamide derivative.

Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.

  • Mass Spectrometry (MS): To determine molecular weight and purity.

  • X-ray Crystallography: For detailed structural analysis.

Biological Evaluation:

  • In vitro assays to test antiproliferative effects on cancer cell lines.

  • Antimicrobial testing against bacterial and fungal strains.

  • Molecular docking to predict binding affinity with target proteins.

Data Table Example

PropertyDetails
Molecular FormulaC18H15ClN4O2S
Molecular Weight~386.85 g/mol
Key Functional GroupsChlorophenyl, Sulfanyl, Methoxyphenyl Acetamide
Predicted LogPHigh (suggesting lipophilicity)
Potential BioactivityAnticancer, Anti-inflammatory, Antimicrobial

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